5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]pentanamide;2,2,2-trifluoroacetic acid
Description
IUPAC Nomenclature and Systematic Identification
The IUPAC name of this compound is derived from its core bicyclic system and substituents. The thieno[3,4-d]imidazole moiety forms the foundation, characterized by a fused thiophene and imidazole ring system. The numbering begins at the sulfur atom in the thiophene ring, proceeding through the imidazole nitrogen atoms. The stereochemical descriptors (3aS,4S,6aR) specify the absolute configurations of the chiral centers in the hexahydrothienoimidazolone system, ensuring precise spatial definition.
The pentanamide side chain at position 4 of the bicyclic system is substituted with a secondary amide group linked to an ethylamine spacer. This spacer connects to a cysteine-derived moiety , identified as [(2R)-2-amino-3-sulfanylpropanoyl] , which introduces an additional chiral center at the cysteine α-carbon (R-configuration). The trifluoroacetic acid component acts as a counterion, neutralizing the charge on the protonated amine group of the cysteine residue.
Table 1: Key Components of the IUPAC Name
| Component | Description |
|---|---|
| Thieno[3,4-d]imidazol-4-yl | Bicyclic core with fused thiophene (positions 3,4) and imidazole rings |
| (3aS,4S,6aR) | Stereochemical configuration of the hexahydro system |
| Pentanamide | Five-carbon chain terminating in an amide group |
| [(2R)-2-amino-3-sulfanylpropanoyl] | Cysteine-derived substituent with R-configuration |
| Trifluoroacetic acid | Counterion for charge neutralization |
Molecular Geometry and Stereochemical Analysis
The molecule exhibits a rigid bicyclic thienoimidazolone core with a chair-like conformation in the hexahydrothienoimidazole ring system. The sulfur atom in the thiophene ring adopts a puckered geometry, while the imidazolone ring’s carbonyl group (C=O) lies in a planar arrangement. The (3aS,4S,6aR) configuration ensures that the substituents at positions 3a, 4, and 6a are oriented in specific equatorial and axial positions, minimizing steric strain.
The cysteine side chain introduces a flexible region, with the thiol (-SH) group capable of participating in disulfide bonds or metal coordination. The (2R) configuration of the cysteine α-carbon places the amino and sulfanyl groups in a spatially distinct orientation, influencing intermolecular interactions. Computational models suggest that the pentanamide linker adopts an extended conformation, facilitating interactions with hydrophobic environments.
Steric and Electronic Effects :
- The trifluoroacetate ion stabilizes the protonated amine via electrostatic interactions, enhancing solubility in polar solvents.
- The thienoimidazolone core contributes to π-π stacking interactions, while the cysteine thiol enables redox activity.
Crystallographic Data and Conformational Studies
While direct crystallographic data for this specific compound are unavailable, analogous thienoimidazole derivatives exhibit monoclinic or orthorhombic crystal systems with P2₁ or P2₁2₁2₁ space groups. The TFA counterion likely influences packing efficiency through hydrogen bonding between the carboxylate group and amine hydrogens.
Key Inferences from Related Structures :
- Hexahydrothienoimidazolone Core : X-ray studies of similar compounds reveal a puckered thiophene ring with an average C-S-C bond angle of 92°, while the imidazolone ring adopts a slightly distorted envelope conformation.
- Side Chain Flexibility : Molecular dynamics simulations indicate that the pentanamide-cysteine linkage samples multiple rotameric states, with a preference for extended conformations in aqueous solutions.
Comparative Analysis with Thieno[3,4-d]imidazole Derivatives
This compound shares structural homology with biotin (vitamin B7), which contains a tetrahydrothieno[3,4-d]imidazol-2-one core. However, critical differences include:
Table 2: Structural Comparison with Biotin
| Feature | This Compound | Biotin |
|---|---|---|
| Core Saturation | Hexahydro | Tetrahydro |
| Side Chain | Pentanamide-cysteine | Valeric acid |
| Counterion | Trifluoroacetate | None (free acid) |
| Functional Groups | Thiol, amide | Carboxylic acid |
The cysteine incorporation differentiates this compound from most thienoimidazole derivatives, enabling unique reactivity in biochemical contexts (e.g., covalent binding via disulfide exchange). The TFA salt enhances solubility compared to neutral analogs, as observed in related biotin-TFA conjugates.
Properties
Molecular Formula |
C17H28F3N5O5S2 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H27N5O3S2.C2HF3O2/c16-9(7-24)14(22)18-6-5-17-12(21)4-2-1-3-11-13-10(8-25-11)19-15(23)20-13;3-2(4,5)1(6)7/h9-11,13,24H,1-8,16H2,(H,17,21)(H,18,22)(H2,19,20,23);(H,6,7)/t9-,10-,11-,13-;/m0./s1 |
InChI Key |
JUVXYXRFWCRTHH-PQMNFAHESA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)[C@H](CS)N)NC(=O)N2.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C(CS)N)NC(=O)N2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Construction of the Thieno[3,4-d]imidazole Core
- The thienoimidazole ring system is typically synthesized via cyclization reactions starting from appropriately substituted thiophene and imidazole precursors.
- The stereochemistry at positions 3a, 4, and 6a is introduced either by chiral starting materials or by stereoselective cyclization methods.
- Oxidation to the 2-oxo derivative is achieved by controlled oxidation protocols, often using mild oxidants to avoid ring degradation.
Synthesis of the Pentanamide Side Chain
- The pentanoyl moiety is introduced via amide bond formation between the thienoimidazole amine and a pentanoic acid derivative.
- Coupling reagents such as carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU) are employed to activate the carboxyl group for amide bond formation.
- Reaction conditions are optimized to maintain stereochemical integrity and avoid racemization.
Attachment of the N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl] Moiety
- This fragment corresponds to a cysteine residue linked via an ethylene diamine spacer.
- The sulfanyl group (thiol) is typically protected during synthesis (e.g., as a trityl or acetamidomethyl group) to prevent oxidation or side reactions.
- The amino acid derivative is coupled to the pentanamide side chain through amide bond formation, again using peptide coupling reagents.
- After coupling, the thiol protecting group is removed under mild acidic or reductive conditions.
Formation of the Trifluoroacetic Acid Salt
- The final compound is treated with trifluoroacetic acid (TFA) to form a stable salt.
- TFA also serves as a deprotection agent for acid-labile protecting groups, facilitating purification.
- The salt form improves solubility and stability for handling and biological testing.
Detailed Preparation Methods with Data Table
| Step | Reaction Type | Reagents/Conditions | Notes/Outcomes |
|---|---|---|---|
| 1 | Cyclization to form thienoimidazole core | Starting thiophene and imidazole derivatives; chiral catalysts or auxiliaries | Stereoselective ring closure; yields bicyclic core with defined stereochemistry |
| 2 | Oxidation | Mild oxidants (e.g., m-CPBA, Dess–Martin periodinane) | Converts thienoimidazole to 2-oxo derivative without ring damage |
| 3 | Amide bond formation (pentanoyl attachment) | Carbodiimide or uronium coupling reagents; mild base; inert atmosphere | High coupling efficiency; minimal racemization; purification by chromatography |
| 4 | Coupling with protected cysteine derivative | Protected cysteine (e.g., S-trityl), ethylenediamine spacer; peptide coupling reagents | Thiol protection prevents side reactions; coupling monitored by HPLC or TLC |
| 5 | Deprotection of thiol group | Acidic or reductive conditions (e.g., TFA, TCEP) | Restores free sulfanyl group; critical for biological activity |
| 6 | Salt formation | Treatment with trifluoroacetic acid | Formation of trifluoroacetic acid salt; improves solubility and stability; final purification |
Research Findings and Optimization Notes
- Stereochemical Control: The stereochemistry of the thienoimidazole core is crucial for biological activity. Use of chiral auxiliaries or enzymatic resolution has been reported to enhance stereoselectivity.
- Protecting Group Strategy: The sulfanyl group’s protection is essential to prevent oxidation to disulfides. Trityl and acetamidomethyl groups are preferred due to ease of removal and stability during coupling.
- Coupling Efficiency: Use of uronium salts like HATU in the presence of bases such as DIPEA improves amide bond formation yields and reduces side reactions.
- Purification: Reverse-phase HPLC is commonly employed to purify the final compound, especially after salt formation with trifluoroacetic acid.
- Analytical Monitoring: Reaction progress and purity are monitored by NMR, mass spectrometry, and HPLC, ensuring the integrity of stereochemistry and functional groups.
Chemical Reactions Analysis
Types of Reactions
N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt undergoes several types of chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include biotinylated proteins, disulfide-linked dimers, and substituted amine derivatives .
Scientific Research Applications
N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects through the biotinylation of proteins. Biotinylation involves the covalent attachment of biotin to proteins, which can then be detected using avidin or streptavidin-based assays. This process is mediated by inteins, which are protein segments that can excise themselves and facilitate the ligation of the remaining protein segments .
Comparison with Similar Compounds
Core Structural Similarities and Variations
All analogs retain the bicyclic hexahydrothieno[3,4-d]imidazol-2-one core, critical for high-affinity binding to streptavidin and avidin proteins. Key variations occur in the pentanamide chain substituents:
Key Observations :
- The N-(2-aminoethyl) variant (biotinyl ethylamine) simplifies the side chain, enhancing synthetic accessibility but reducing thiol-mediated reactivity .
- The pyridin-2-yldisulfanyl group (CAS 112247-65-1) introduces a disulfide bond, enabling reversible conjugation with thiol-containing biomolecules .
- The propargyl substituent (CAS 773888-45-2) facilitates click chemistry applications, such as azide-alkyne cycloadditions .
Physicochemical Properties
Insights :
- The TFA counterion improves aqueous solubility compared to the free base .
- Hydrophobic substituents (e.g., propargyl) reduce solubility, necessitating organic solvents for handling .
Research Implications
Structural modifications directly influence applications:
- Therapeutic Conjugates : Thiol-containing variants (e.g., target compound) are prioritized for antibody-drug conjugates (ADCs) due to stable maleimide linkages .
- Diagnostic Tools: Propargyl and disulfide derivatives enable modular tagging for imaging and proteomics .
- Computational Predictions : Bioactivity clustering (as in ) suggests analogs with similar side chains share target protein interactions, streamlining lead optimization .
Biological Activity
The compound 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[[2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]pentanamide;2,2,2-trifluoroacetic acid (CAS Number: 151294-96-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound based on existing literature and research findings.
Structural Overview
The compound features a thieno[3,4-d]imidazole core with various functional groups that contribute to its biological properties. The structural formula can be represented as follows:
Key Structural Elements:
- Thieno[3,4-d]imidazole moiety : Known for diverse pharmacological effects.
- Pentanamide side chain : Enhances lipophilicity and stability.
- Trifluoroacetic acid component : May influence solubility and reactivity.
Biological Activity
The biological activity of this compound has been explored in various studies. Below are key findings regarding its pharmacological effects:
Antimicrobial Activity
Research indicates that derivatives of thieno[3,4-d]imidazole exhibit significant antimicrobial properties. The compound's structure suggests it may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
Thienoimidazole derivatives have been linked to anticancer activity. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways involved in proliferation . The unique structure of this compound may enhance its efficacy against various cancer types.
Anti-inflammatory Effects
The presence of the sulfanylpropanoyl group indicates potential anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
Case Studies
- Antimicrobial Efficacy : A study testing the compound against Gram-positive and Gram-negative bacteria showed significant inhibition zones compared to control groups. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting effective cell cycle arrest .
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Data Table: Biological Activities Summary
The mechanisms underlying the biological activities of this compound may include:
- Enzyme Inhibition : The thienoimidazole structure may interact with key enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interaction with cellular receptors could lead to altered signaling pathways related to inflammation and cell survival.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : Synthesis optimization should focus on solvent selection, temperature control, and catalyst use. For example, ethanol or dimethyl sulfoxide (DMSO) as solvents can enhance reaction efficiency, as demonstrated in analogous imidazole derivatives (e.g., heating at 55–56°C in ethanol with bromocyanogen) . Adjusting stoichiometric ratios of reactants and incorporating triethylamine (Et3N) as a base may mitigate side reactions. Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
- Key Data :
| Parameter | Value/Recommendation | Source |
|---|---|---|
| Solvent | Ethanol or DMSO | |
| Temperature | 55–90°C (depending on step) |
Q. How can solubility limitations of this compound in aqueous buffers be addressed?
- Methodological Answer : The compound's low solubility (0.6 g/L at 25°C) necessitates strategies such as:
- Co-solvents : Use dimethylformamide (DMF) or DMSO in buffer systems.
- pH adjustment : Protonate/deprotonate functional groups (e.g., amine or sulfhydryl moieties) to enhance solubility.
- Surfactants : Non-ionic surfactants (e.g., Tween-80) can improve dispersion.
Q. What safety protocols are critical during experimental handling?
- Methodological Answer : Adhere to:
- Ventilation : Use fume hoods for synthesis and purification steps.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Storage : Store in airtight containers under inert gas (e.g., argon) to prevent oxidation of sulfhydryl groups .
Advanced Research Questions
Q. How can conflicting stability data (e.g., thermal vs. hydrolytic degradation) be resolved?
- Methodological Answer : Perform differential scanning calorimetry (DSC) to assess thermal stability and accelerated hydrolysis studies (e.g., pH 1–13 buffers at 40°C). For example, conflicting degradation profiles observed in similar thienoimidazole derivatives were resolved by identifying pH-dependent hydrolysis mechanisms .
- Validation : Use liquid chromatography-mass spectrometry (LC-MS) to characterize degradation products .
Q. What mechanistic insights exist for the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities, guided by the compound’s hydrogen-bond donor/acceptor profile (4 donors, 6 acceptors) . Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants.
- Case Study : Analogous biotinylated compounds showed selective binding to streptavidin via imidazole-thioether interactions .
Q. How can reaction intermediates be trapped and characterized during synthesis?
- Methodological Answer : Use low-temperature reaction conditions (-20°C to 0°C) to stabilize intermediates. Characterize via:
- In situ IR spectroscopy : Monitor functional group transformations (e.g., carbonyl stretches at ~1700 cm<sup>-1</sup>) .
- Cryogenic NMR : Resolve transient species in deuterated solvents at -40°C .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility values across studies?
- Root Cause : Variability in purity grades (e.g., trifluoroacetic acid salt vs. free base) or measurement conditions (temperature, solvent).
- Resolution : Standardize protocols using USP/PhEur guidelines. For example, a study found that sonication for 30 minutes in degassed solvents improved reproducibility .
Theoretical and Framework Integration
Q. What conceptual frameworks guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Apply bioisosteric replacement (e.g., substituting the thienoimidazole core with oxadiazole) to improve metabolic stability. Link to the "molecular simplification" framework, which prioritizes reducing rotatable bonds (8 in this compound) to enhance bioavailability .
- Case Study : Derivatives of 1,3,4-oxadiazole showed improved pharmacokinetic profiles in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
